

An In-depth Technical Guide to 1,5-Dibromonaphthalene (CAS: 7351-74-8)

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Compound of Interest

Compound Name: 1,5-Dibromonaphthalene

Cat. No.: B1630475

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,5-Dibromonaphthalene** (CAS No. 7351-74-8), a key chemical intermediate. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and explores its significant applications in materials science and as a precursor for other valuable chemical entities. Particular focus is given to its role as a building block for organic semiconductors and its potential utility in the synthesis of compound libraries for drug discovery. Safety information and visual workflows are included to provide a thorough resource for laboratory and development professionals.

Chemical and Physical Properties

1,5-Dibromonaphthalene is a solid organic compound, appearing as a white to off-white or pale yellow powder or crystalline solid.[1][2] Its core structure consists of a naphthalene ring substituted with bromine atoms at the 1 and 5 positions.[3]

Property	Value	Reference(s)
CAS Number	7351-74-8	[3]
Molecular Formula	C ₁₀ H ₆ Br ₂	[3]
Molecular Weight	285.97 g/mol	[1]
Appearance	White to off-white powder/crystals	[1]
Melting Point	128.0 to 132.0 °C (reported as 130 °C)	[1]
Boiling Point	326.7 °C at 760 mmHg	[1]
Density	1.8 ± 0.1 g/cm ³	[1]
Purity	>98% (¹ H NMR)	[1]

Synthesis of 1,5-Dibromonaphthalene

The most efficient and selective method for synthesizing **1,5-Dibromonaphthalene** is through the photobromination of 1-Bromonaphthalene.[4] This electrophilic substitution reaction, conducted under reflux conditions, favors the formation of the 1,5-isomer with high yield.[4]

Experimental Protocol: Photobromination of 1-Bromonaphthalene

This protocol is adapted from established photobromination procedures for bromonaphthalenes.[4][5]

Materials and Reagents:

- 1-Bromonaphthalene (1-BN)
- Bromine (Br₂)
- Carbon Tetrachloride (CCl₄), anhydrous

- Sodium bisulfite solution (aqueous, saturated)
- Sodium sulfate (Na_2SO_4), anhydrous
- Petroleum ether or hexanes for recrystallization

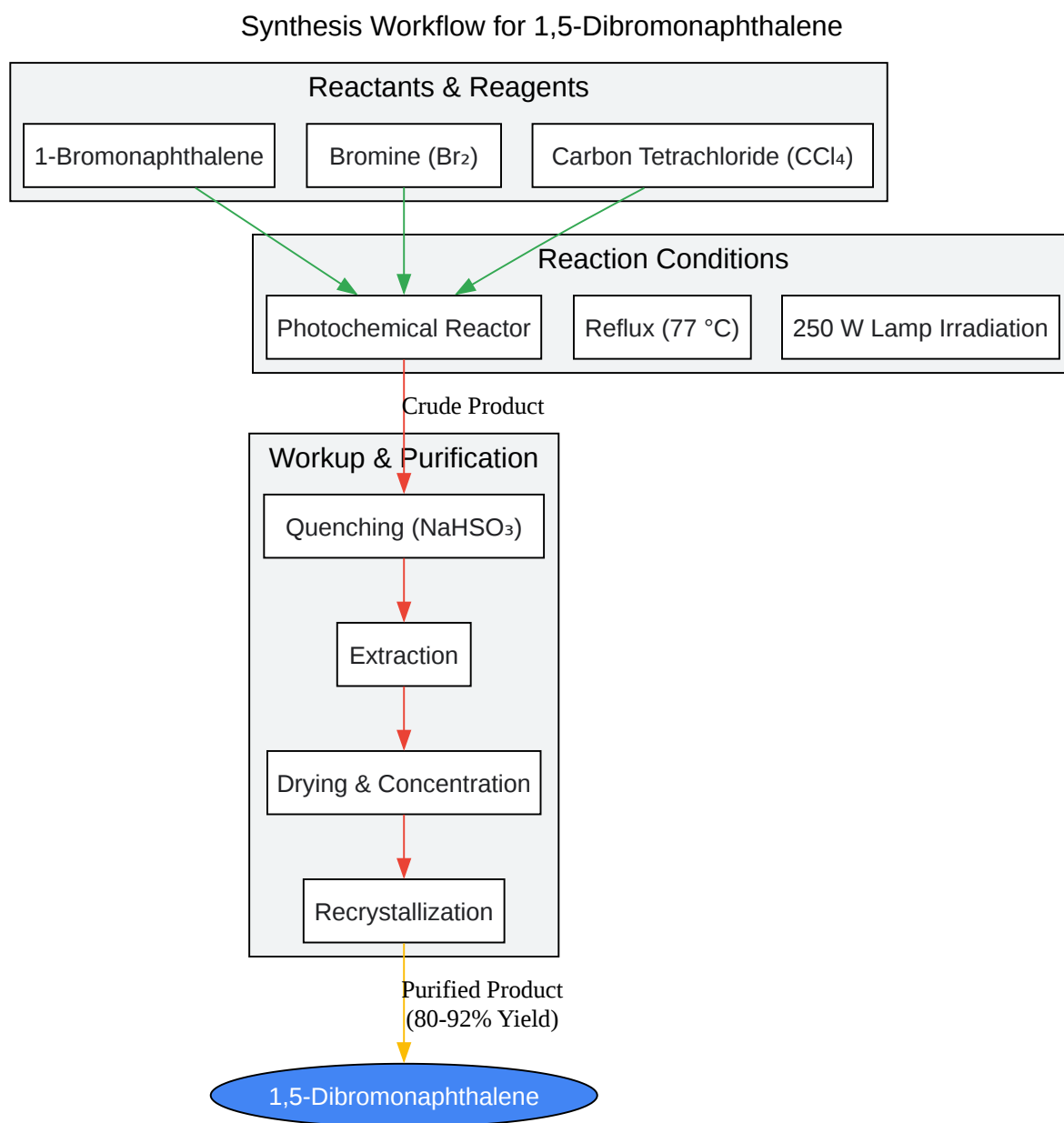
Equipment:

- Photochemical reactor apparatus equipped with a reflux condenser, magnetic stirrer, and dropping funnel
- A high-intensity lamp (e.g., 250 W projector lamp)
- Heating mantle
- Rotary evaporator
- Standard laboratory glassware
- Buchner funnel and filtration apparatus

Procedure:

- **Reaction Setup:** In the photochemical reactor, dissolve 1-Bromonaphthalene (1.0 eq) in anhydrous carbon tetrachloride (CCl_4).
- **Initiation:** Begin stirring the solution and heat it to reflux (approx. 77 °C) using a heating mantle. Position the 250 W lamp to irradiate the reaction vessel.
- **Bromine Addition:** Prepare a solution of Bromine (1.5 eq) in CCl_4 . Add this solution dropwise to the refluxing mixture over a period of time, maintaining a constant reflux and continuous irradiation. The reaction progress can be monitored by GC or TLC. The total reaction time is typically around 2.5 hours.^{[4][5]}
- **Quenching and Workup:** After the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully quench any excess bromine by adding a saturated aqueous solution of sodium bisulfite until the red-brown color disappears.

- Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent (CCl_4) under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product, which may contain a small amount of 1,3,5-tribromonaphthalene, can be purified by recrystallization from a suitable solvent system such as petroleum ether or hexanes to yield pure **1,5-Dibromonaphthalene** as a white to off-white crystalline solid.^{[4][5]} The reported yield for this reaction is approximately 80-92%.^{[4][5]}



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Caption: Synthesis of **1,5-Dibromonaphthalene** via Photobromination.

Applications

1,5-Dibromonaphthalene serves as a versatile building block for the synthesis of more complex molecules, finding utility in materials science and as a precursor to other important chemical intermediates.

Organic Electronics & Materials Science

As a di-halogenated polycyclic aromatic hydrocarbon, **1,5-Dibromonaphthalene** is a valuable precursor for organic semiconductors.^[1] It is used in the synthesis of larger, conjugated systems for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).^[1] A notable example is its use in the synthesis of 1,5-di(anthracen-2-yl)naphthalene (1,5-DAN), a material with strong blue solid-state emission and high charge transport mobility.^[1] This transformation is typically achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

This is a generalized protocol for the double Suzuki-Miyaura coupling of **1,5-Dibromonaphthalene**.

Materials and Reagents:

- **1,5-Dibromonaphthalene**
- 2-(Pinacolato)borane-anthracene or Anthracene-2-boronic acid (2.2 - 2.5 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)
- Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq per bromine)
- Anhydrous, degassed solvent system (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O)

Equipment:

- Schlenk flask or round-bottom flask
- Reflux condenser
- Inert atmosphere setup (Nitrogen or Argon)

- Magnetic stirrer and hotplate
- Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography apparatus)

Procedure:

- Inert Atmosphere: To a flame-dried Schlenk flask, add **1,5-Dibromonaphthalene** (1.0 eq), the anthraceneboronic acid derivative (2.2-2.5 eq), the base (e.g., K_2CO_3), and the palladium catalyst.
- Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add the degassed solvent system via cannula or syringe.
- Reaction: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
- Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 1,5-di(anthracen-2-yl)naphthalene.

Precursor for 1,5-Diaminonaphthalene

1,5-Dibromonaphthalene can be converted to 1,5-Diaminonaphthalene, a key monomer used in the production of high-performance polyurethanes and other polymers.[6] This conversion is typically performed via a copper-catalyzed nucleophilic aromatic substitution reaction with ammonia at high temperature and pressure.

This protocol is based on procedures described in the patent literature for the amination of dihalonaphthalenes.[6]

Materials and Reagents:

- **1,5-Dibromonaphthalene**

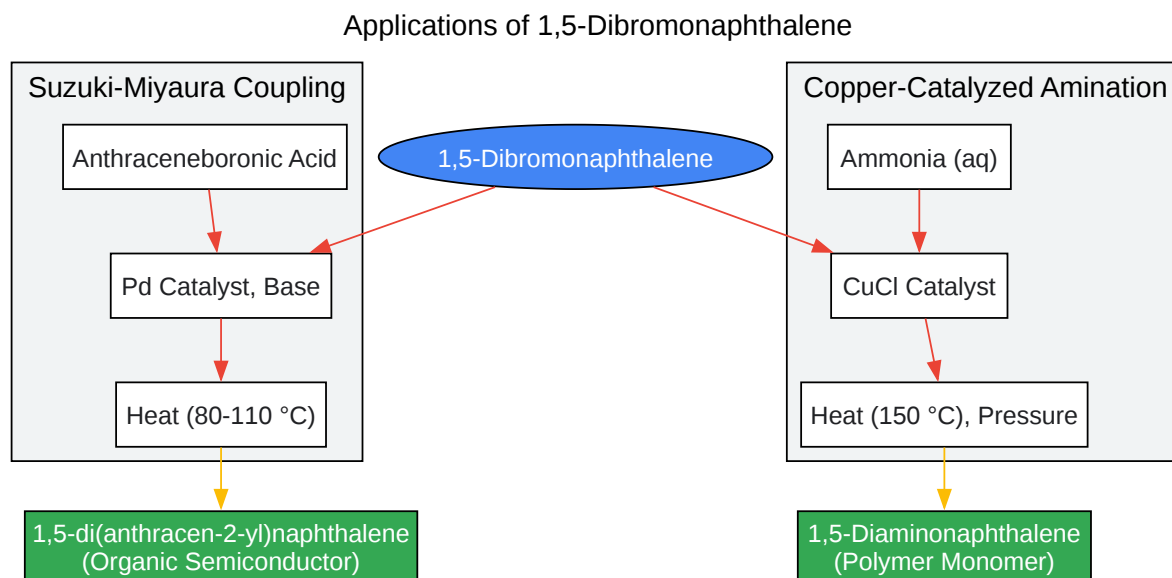
- Aqueous ammonia (e.g., 25% solution)
- Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂), anhydrous (catalyst)

Equipment:

- High-pressure autoclave with stirring and heating capabilities
- Gas chromatography (GC) equipment for monitoring

Procedure:

- Charging the Autoclave: Place **1,5-Dibromonaphthalene**, the copper catalyst (e.g., anhydrous CuCl), and the aqueous ammonia solution into a pressure autoclave.
- Pressurization and Heating: Seal the autoclave and, if required, introduce additional ammonia gas to increase the pressure. Heat the reactor contents to approximately 150 °C with constant stirring. The internal pressure will rise significantly (e.g., to ~40 bar).
- Reaction: Maintain the reaction at temperature and pressure for several hours (e.g., 6 hours). The reaction can be monitored by taking samples and analyzing them by GC.
- Cooldown and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.
- Isolation: The product, 1,5-Diaminonaphthalene, can be isolated from the reaction mixture through standard procedures such as filtration, extraction, and recrystallization.



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Caption: Key Synthetic Transformations of **1,5-Dibromonaphthalene**.

Potential in Drug Discovery

The naphthalene scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs such as Nabumetone (an anti-inflammatory agent) and Terbinafine (an antifungal).[1] The 1,5-disubstitution pattern allows for the creation of molecules with a specific C2 symmetry, which can be advantageous for binding to biological targets.

While **1,5-Dibromonaphthalene** itself is not a therapeutic agent, its two reactive bromine handles make it an ideal starting material for creating diverse libraries of 1,5-disubstituted naphthalene derivatives using modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These libraries can be screened for biological activity against a wide range of targets, including kinases and G protein-coupled receptors, making **1,5-Dibromonaphthalene** a valuable building block in the early stages of drug discovery.[2]

Safety and Hazards

1,5-Dibromonaphthalene should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

GHS Hazard Statements:[[3](#)]

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

Precautionary Statements (Selected):[[3](#)]

- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P337 + P313: If eye irritation persists: Get medical advice/attention.

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